tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a brominated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperidine ring and a 3-bromophenoxy substituent at the 4-position. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group offers stability during synthetic modifications .
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMHYHKXBMYVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626157 | |
| Record name | tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-54-8 | |
| Record name | tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(3-bromophenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a synthetic compound notable for its role as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and related research findings.
The primary biological activity of this compound is linked to its function as a PARP inhibitor. PARP enzymes are crucial for DNA repair mechanisms, particularly in cells with BRCA1 and BRCA2 mutations. By inhibiting these enzymes, the compound can enhance the cytotoxic effects of DNA-damaging agents used in cancer treatment.
Key Mechanistic Insights:
- PARP Inhibition: The compound binds to PARP enzymes, preventing them from repairing DNA breaks in cancer cells, leading to increased cell death.
- Impact on Cancer Cells: Studies indicate that compounds like this compound can significantly reduce the proliferation of various cancer cell lines by disrupting their DNA repair processes .
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-cancer activity. For instance, studies involving human glioblastoma cells (U251) showed that treatment with this compound significantly decreased cell proliferation and altered gene expression profiles associated with tumor growth and inflammation .
Table 1: Effects of this compound on U251 Cells
| Treatment Concentration (nM) | Cell Proliferation (% Decrease) | IL-1β Release (% Inhibition) |
|---|---|---|
| 100 | 30 | 25 |
| 200 | 50 | 40 |
| 400 | 70 | 60 |
Comparative Studies
Comparative analysis with other PARP inhibitors indicates that while many compounds share structural similarities with this compound, its specific bromophenoxy substitution may enhance its binding affinity to PARP enzymes compared to other derivatives .
Table 2: Comparison of PARP Inhibitors
| Compound Name | Structure Features | Binding Affinity (Ki, nM) |
|---|---|---|
| Niraparib | Piperidine core with varied substituents | 0.5 |
| Olaparib | Similar piperidine framework | 0.6 |
| This compound | Unique bromophenoxy moiety | TBD |
Scientific Research Applications
Medicinal Chemistry Applications
1. Intermediate in Drug Synthesis
tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Niraparib is particularly effective for treating BRCA1 and BRCA2 mutant tumors, showcasing the compound's significance in oncology .
2. Role in Kinase Inhibitors
The compound is also an important intermediate in the production of Vandetanib, an anti-cancer drug that functions as a kinase inhibitor targeting various receptors, including the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). This illustrates its utility in developing targeted cancer therapies .
Synthesis and Case Studies
A notable case study involves the synthesis of Niraparib from this compound. In clinical trials, Niraparib demonstrated significant improvements in progression-free survival among patients with specific genetic mutations. This underscores the compound's role not just as a building block but as part of a therapeutic strategy that has clinical implications.
Comparison with Similar Compounds
Positional Isomers of Bromophenoxy Derivatives
Several positional isomers differ in the substitution pattern of the bromophenoxy group:
Impact of Positional Isomerism :
- 2-Bromo on Phenoxy (CAS 444605-55-4): The ortho-substituted bromine may reduce electronic conjugation with the piperidine ring, limiting resonance stabilization .
Substituted Phenyl and Heterocyclic Analogs
Variations in aromatic substituents and heterocycles significantly alter properties:
Key Observations :
- Chlorophenyl vs. Bromophenoxy: Chlorine’s lower atomic weight and weaker leaving group capability make the chlorophenyl analog less reactive in cross-couplings but more stable under basic conditions .
- Pyrazolyl Substitution : The pyrazole ring (CAS 877399-50-3) introduces two nitrogen atoms, enabling applications in coordination chemistry and kinase inhibitor synthesis .
Functional Group Variations
Modifications to the substituent’s functional groups impact reactivity and applications:
Functional Group Analysis :
- Aldehyde (CAS 189442-92-0): The formyl group enhances reactivity in condensation reactions but requires careful handling due to oxidation sensitivity .
- Thiol (CAS 1420841-79-7): The mercaptoethyl group introduces redox activity, making it suitable for prodrug designs or nanoparticle functionalization .
Q & A
Q. What are the established synthetic routes for tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, and what reaction conditions are critical for successful synthesis?
- Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine intermediate and 3-bromophenol derivatives. Protecting group strategies, such as using tert-butyloxycarbonyl (Boc) to stabilize the piperidine nitrogen, are critical. For example, tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate (a structural analog) is synthesized via etherification under basic conditions (e.g., NaH in DMF) . Post-reaction purification via silica gel chromatography is recommended, as demonstrated for structurally similar compounds . Key parameters include anhydrous conditions, controlled temperature, and stoichiometric ratios to minimize side reactions.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer:
- Spectroscopy: Use -NMR to confirm tert-butyl protons (1.2–1.4 ppm singlet) and aromatic protons from the 3-bromophenoxy group (6.8–7.5 ppm). -NMR should show the Boc carbonyl (~155 ppm) and brominated aromatic carbons .
- Mass Spectrometry: ESI-MS or HRMS to verify the molecular ion peak (expected m/z ~370–372 for C).
- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns; compare retention times with standards. Melting point analysis (e.g., related compounds in have mp 50.5–52.5°C) can also indicate purity .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Fire-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Fire Safety: Use CO or dry chemical extinguishers; avoid water jets due to potential reactivity .
- Emergency Response: In case of exposure, consult a poison center immediately. Firefighters should wear self-contained breathing apparatus (SCBA) .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables like temperature (e.g., 20°C vs. ice-cooled), solvent polarity (DMF vs. THF), and catalyst loading. highlights optimization of similar compounds under varying conditions .
- Intermediate Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench aliquots at intervals for LC-MS analysis.
- Workflow Adjustments: Introduce microwave-assisted synthesis to reduce reaction time or switch to flow chemistry for scalability.
Q. What methodologies are recommended for resolving discrepancies in crystallographic data during structure determination of this compound?
- Methodological Answer:
- Software Tools: Use SHELX suite (SHELXD for phase solution, SHELXL for refinement). Validate with R-factors (<5% for high-resolution data) and residual density maps .
- Disorder Handling: If piperidine or bromophenoxy groups exhibit disorder, apply restraints (e.g., SIMU, DELU) during refinement. Cross-validate with powder XRD to rule out twinning .
- Comparative Analysis: Reference analogous structures (e.g., tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate in ) to identify common packing motifs .
Q. How should researchers approach ecological risk assessment for this compound given limited data on environmental fate?
- Methodological Answer:
- Experimental Testing: Conduct OECD 301 biodegradability tests (e.g., Closed Bottle Test) to assess persistence. Measure soil mobility via column leaching experiments .
- Computational Modeling: Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation (log Kow) and ecotoxicity (LC). Compare with structurally related brominated aromatics .
- Tiered Risk Assessment: Use the European Union’s PBT/vPvB framework to prioritize testing based on molecular weight, halogen content, and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
